molecular formula C19H21NO2 B13986494 2-Tert-butyl-4-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)phenol

2-Tert-butyl-4-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)phenol

Cat. No.: B13986494
M. Wt: 295.4 g/mol
InChI Key: AGHRSYDXIACWAH-UHFFFAOYSA-N
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Description

(3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone is an organic compound that features a tert-butyl group, a hydroxyphenyl group, and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . The reaction is often catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent . The product is obtained in excellent yields, up to 96% .

Industrial Production Methods

While specific industrial production methods for (3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced isoindolinone derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the isoindolinone moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butyl group and the isoindolinone moiety allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(3-tert-butyl-4-hydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone

InChI

InChI=1S/C19H21NO2/c1-19(2,3)16-10-13(8-9-17(16)21)18(22)20-11-14-6-4-5-7-15(14)12-20/h4-10,21H,11-12H2,1-3H3

InChI Key

AGHRSYDXIACWAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)N2CC3=CC=CC=C3C2)O

Origin of Product

United States

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